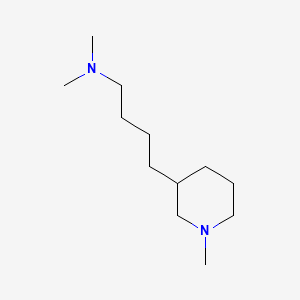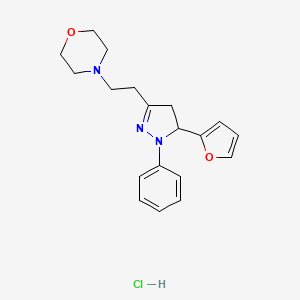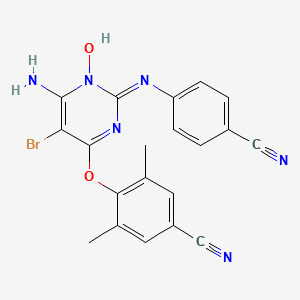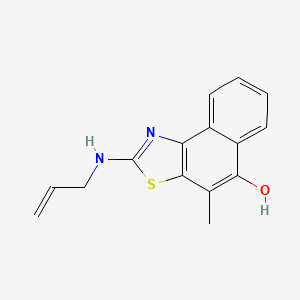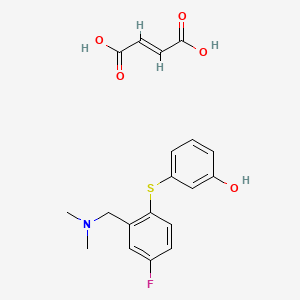
N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylamine core substituted with dimethyl, fluoro, and hydroxyphenylthio groups, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzylamine derivative reacts with a fluorinated phenylthio compound under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The final step involves the formation of the maleate salt by reacting the amine with maleic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction controls are crucial in industrial settings to minimize impurities and by-products.
化学反応の分析
Types of Reactions
N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzylamine derivatives.
科学的研究の応用
N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the hydroxyphenylthio group may interact with thiol groups in proteins, affecting their function. The fluoro group can enhance the compound’s binding affinity and stability.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine
- N,N-Dimethyl-5-chloro-2-(3-hydroxyphenylthio)benzylamine
- N,N-Dimethyl-5-fluoro-2-(4-hydroxyphenylthio)benzylamine
Uniqueness
N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate stands out due to the specific positioning of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both fluoro and hydroxyphenylthio groups enhances its potential for diverse applications compared to its analogs.
特性
CAS番号 |
134987-57-8 |
|---|---|
分子式 |
C19H20FNO5S |
分子量 |
393.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;3-[2-[(dimethylamino)methyl]-4-fluorophenyl]sulfanylphenol |
InChI |
InChI=1S/C15H16FNOS.C4H4O4/c1-17(2)10-11-8-12(16)6-7-15(11)19-14-5-3-4-13(18)9-14;5-3(6)1-2-4(7)8/h3-9,18H,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
YUTBWLWOLKCYSN-WLHGVMLRSA-N |
異性体SMILES |
CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



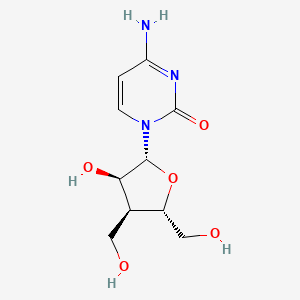
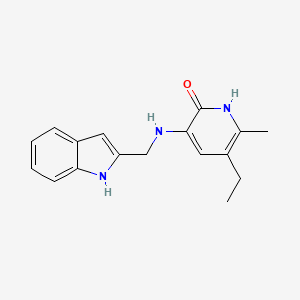


![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)
